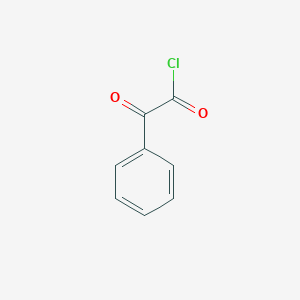

2-(三氟甲基)喹啉-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

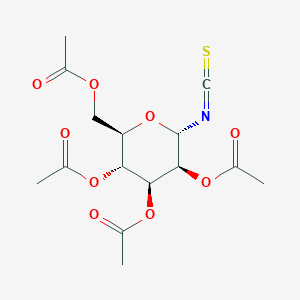

The compound of interest, 2-(Trifluoromethyl)quinoline-4-carbaldehyde, is a quinoline derivative that is not directly discussed in the provided papers. However, the papers do provide insights into various quinoline derivatives and their properties, which can be used to infer some aspects of the compound . Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, novel quinoline-3-carbaldehyde hydrazones with different substituents have been prepared and characterized by elemental analyses and spectroscopic methods . Another approach involves the palladium-catalyzed intramolecular cyclization to obtain 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes . Bismuth triflate has also been utilized as a catalyst for the synthesis of related compounds, demonstrating the versatility of metal-catalyzed reactions in the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall conformation and interactions. For example, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized, and their structures elucidated by single crystal X-ray diffraction studies, revealing the influence of bulky substituents on the molecular conformation .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of quinoline-2-carbaldehyde hydrazone with ruthenium complexes has been explored, leading to the formation of various geometrical and linkage isomers . This demonstrates the potential of quinoline derivatives to form complex coordination compounds with transition metals, which can have interesting electrochemical and spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents present. For instance, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines have been studied, showing moderate to high fluorescence quantum yields, which suggests potential applications in materials science . The antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have also been investigated, indicating the potential for these compounds to act as antioxidants .

科学研究应用

药理学:抗癌药物开发

2-(三氟甲基)喹啉-4-甲醛: 已被确定为设计潜在抗癌药物的核心结构。 其喹啉基团是药物化学中常见的药效团,对其核心结构的修饰可以产生对多种癌细胞系具有显着生物活性的化合物 .

材料科学:有机电子材料

在材料科学中,该化合物的电子性质使其成为有机电子材料的候选材料。 其传输电荷的能力可用于开发有机半导体,这对柔性电子器件至关重要 .

化学合成:杂环化合物的构建块

2-(三氟甲基)喹啉-4-甲醛: 在化学合成中用作通用的构建块。 它可以进行各种反应,包括亲核取代和缩合反应,从而产生大量具有潜在药物开发和工业化学应用的杂环化合物 .

分析化学:色谱研究

该化合物可用于分析化学中的色谱研究。 其独特的化学性质使其成为校准仪器或作为试剂用于检测和定量复杂混合物的标准 .

生命科学:生物探针

在生命科学中,2-(三氟甲基)喹啉-4-甲醛的衍生物可用作生物探针。 它们可以帮助研究蛋白质相互作用、酶活性和其他生化途径,因为它们在与特定生物分子结合时具有荧光特性 .

工业应用:含氟化合物的合成

2-(三氟甲基)喹啉-4-甲醛中的三氟甲基在工业应用中特别引人注目。 含该基团的化合物以其稳定性和抗降解性而闻名,使其在合成需要长期耐久性的材料中具有价值 .

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .

属性

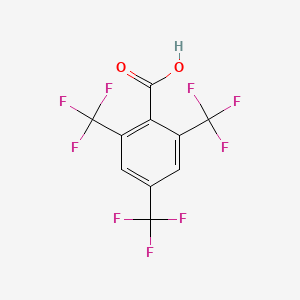

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNOUOCXCQZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456646 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78946-17-5 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)